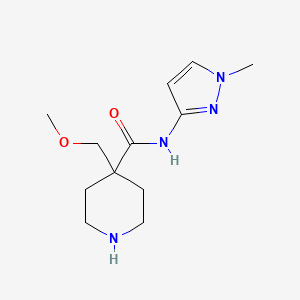
N'-(3-chloro-5-nitropyridin-2-yl)-N-ethylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-5-nitropyridin-2-yl)-N-ethylethane-1,2-diamine is a chemical compound that belongs to the family of pyridine derivatives. It is commonly referred to as CNEED and has been widely studied for its various scientific applications.
Wirkmechanismus
The exact mechanism of action of CNEED is not fully understood. However, it is believed that CNEED exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells. CNEED has been shown to induce apoptosis, or programmed cell death, in cancer cells. It is also believed that CNEED may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CNEED has been shown to have both biochemical and physiological effects. In terms of biochemical effects, CNEED has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. In addition, CNEED has been shown to induce apoptosis, or programmed cell death, in cancer cells. In terms of physiological effects, CNEED has been shown to have antitumor, antibacterial, and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CNEED in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. In addition, CNEED has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using CNEED in lab experiments is its potential toxicity. Further studies are needed to determine the safe and effective dosage of CNEED for different applications.
Zukünftige Richtungen
There are several future directions for the study of CNEED. One area of research is the development of new anticancer drugs based on the structure of CNEED. Another area of research is the development of new antibiotics based on the antibacterial and antifungal properties of CNEED. In addition, further studies are needed to determine the mechanism of action of CNEED and its potential toxicity in different applications.
Synthesemethoden
The synthesis of CNEED involves the reaction of 3-chloro-5-nitropyridin-2-amine with ethylenediamine in the presence of a suitable solvent and a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of CNEED. The purity and yield of CNEED can be improved by using different solvents and catalysts.
Wissenschaftliche Forschungsanwendungen
CNEED has been extensively studied for its various scientific applications. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines. CNEED has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, CNEED has been studied for its potential use as a fluorescent probe in biochemical assays.
Eigenschaften
IUPAC Name |
N'-(3-chloro-5-nitropyridin-2-yl)-N-ethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4O2/c1-2-11-3-4-12-9-8(10)5-7(6-13-9)14(15)16/h5-6,11H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGQDSMFYAMOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC1=C(C=C(C=N1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chloro-5-nitropyridin-2-yl)-N-ethylethane-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(ethylamino)-1-oxopropan-2-yl]-4-(methoxymethyl)piperidine-4-carboxamide](/img/structure/B6635715.png)

![2-[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B6635755.png)

![4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid](/img/structure/B6635774.png)




![N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine](/img/structure/B6635810.png)



